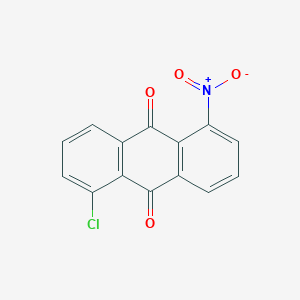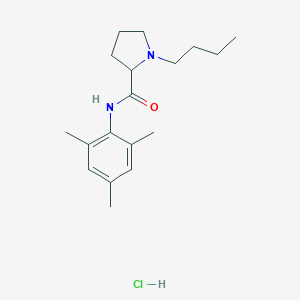
Bumecaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bupivacaine hydrochloride, also known as Marcaine, is a local anesthetic that is widely used in medical procedures. It is a long-acting anesthetic that can provide pain relief for up to several hours after administration. Bupivacaine hydrochloride is synthesized through a complex process that involves several chemical reactions. The purpose of
科学的研究の応用
Bupivacaine hydrochloride is widely used in scientific research for its local anesthetic properties. It is commonly used in animal studies to provide pain relief during surgical procedures. Bupivacaine hydrochloride is also used in vitro to study the effects of local anesthetics on cellular and molecular processes. Additionally, bupivacaine hydrochloride has been used in clinical studies to investigate its potential as a treatment for chronic pain.
作用機序
Bupivacaine hydrochloride works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve membrane. This prevents the influx of sodium ions into the nerve cell, which in turn prevents the depolarization of the cell membrane and the transmission of nerve impulses.
生化学的および生理学的効果
Bupivacaine hydrochloride has several biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Bupivacaine hydrochloride can also cause muscle relaxation and respiratory depression. Additionally, bupivacaine hydrochloride can cause local tissue toxicity if it is administered in high doses or if it is injected into a blood vessel.
実験室実験の利点と制限
Bupivacaine hydrochloride has several advantages for lab experiments. It is a long-acting local anesthetic that can provide pain relief for up to several hours after administration. This makes it ideal for animal studies that require surgical procedures. Additionally, bupivacaine hydrochloride has a low toxicity profile when administered at appropriate doses. However, bupivacaine hydrochloride also has several limitations for lab experiments. It can cause local tissue toxicity if it is administered in high doses or if it is injected into a blood vessel. Additionally, bupivacaine hydrochloride can cause respiratory depression and muscle relaxation, which can interfere with experimental results.
将来の方向性
There are several future directions for bupivacaine hydrochloride research. One area of research is the development of new formulations of bupivacaine hydrochloride that can provide longer-lasting pain relief. Additionally, there is ongoing research into the use of bupivacaine hydrochloride as a treatment for chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects and a lower toxicity profile than bupivacaine hydrochloride.
Conclusion
In conclusion, bupivacaine hydrochloride is a local anesthetic that is widely used in medical procedures. It is synthesized through a complex process that involves several chemical reactions. Bupivacaine hydrochloride has several scientific research applications, including its use in animal studies, in vitro studies, and clinical studies. It works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. Bupivacaine hydrochloride has several biochemical and physiological effects, including vasodilation, muscle relaxation, and respiratory depression. It has several advantages for lab experiments, but also has several limitations. There are several future directions for bupivacaine hydrochloride research, including the development of new formulations and the development of new local anesthetics.
合成法
Bupivacaine hydrochloride is synthesized through a complex process that involves several chemical reactions. The synthesis begins with the reaction of 4-chlorobutyronitrile with sodium cyanide, which produces 4-cyanobutyronitrile. The 4-cyanobutyronitrile is then reacted with 1,3-dibromopropane in the presence of potassium carbonate, which produces 1-(4-cyanobutyl)-3-bromopropane. The 1-(4-cyanobutyl)-3-bromopropane is then reacted with sodium hydroxide to produce 1-(4-cyanobutyl)-3-amine. The final step in the synthesis involves the reaction of 1-(4-cyanobutyl)-3-amine with 2,6-dimethylaniline hydrochloride in the presence of sodium nitrite and hydrochloric acid, which produces bupivacaine hydrochloride.
特性
CAS番号 |
19089-24-8 |
|---|---|
製品名 |
Bumecaine hydrochloride |
分子式 |
C18H29ClN2O |
分子量 |
324.9 g/mol |
IUPAC名 |
1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |
InChIキー |
NFEZGTHMTGKIBG-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |
正規SMILES |
CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |
関連するCAS |
30103-44-7 (Parent) |
同義語 |
2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



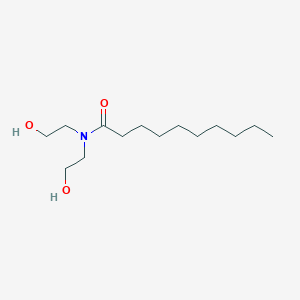
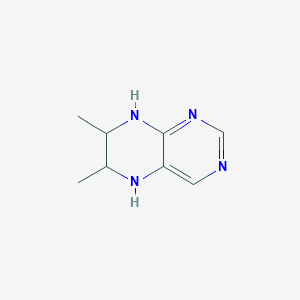
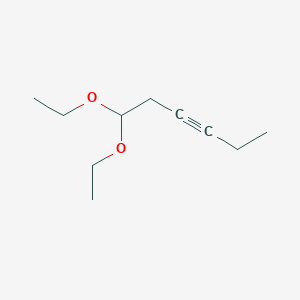
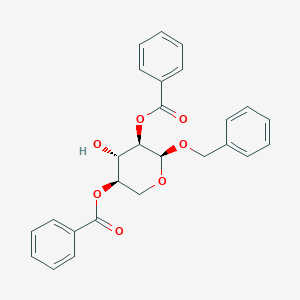
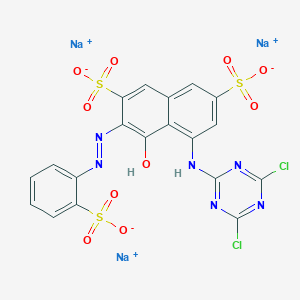
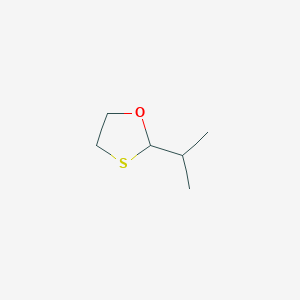
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)
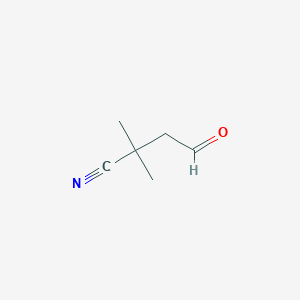
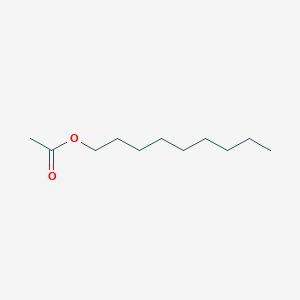
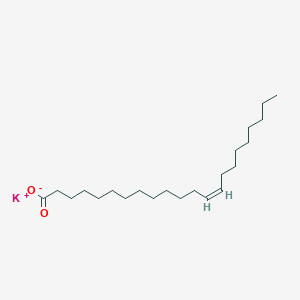
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
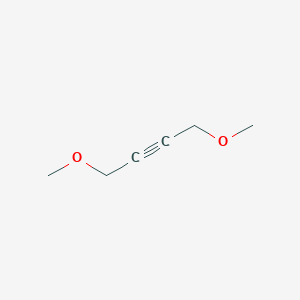
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
